molecular formula C7H13BrO3 B12553168 Acetic acid;5-bromopent-3-en-1-ol CAS No. 144581-77-1

Acetic acid;5-bromopent-3-en-1-ol

Cat. No.: B12553168
CAS No.: 144581-77-1
M. Wt: 225.08 g/mol
InChI Key: XSALBODENOWLLE-UHFFFAOYSA-N
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Description

Acetic acid;5-bromopent-3-en-1-ol is an organic compound with the molecular formula C7H13BrO3. It is a derivative of acetic acid and contains a brominated pentenol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromopent-3-en-1-ol typically involves the bromination of pent-3-en-1-ol followed by esterification with acetic acid. The bromination reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to maintain the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-bromopent-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;5-bromopent-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5-bromopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;5-bromopent-3-en-1-ol is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for targeted modifications and interactions with biological systems, making it valuable in both research and industrial contexts .

Properties

CAS No.

144581-77-1

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

acetic acid;5-bromopent-3-en-1-ol

InChI

InChI=1S/C5H9BrO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h1-2,7H,3-5H2;1H3,(H,3,4)

InChI Key

XSALBODENOWLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CO)C=CCBr

Origin of Product

United States

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